Chemical structure properties of 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid
Chemical structure properties of 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid
An In-depth Technical Guide to the Chemical and Structural Properties of 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid
A Note on the Subject Compound: Direct experimental data for 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid is not extensively available in the public domain. This guide has been constructed by a Senior Application Scientist, leveraging established principles of organic chemistry and drawing parallels from well-characterized structural analogs. The protocols and predicted properties herein serve as a robust framework for researchers and drug development professionals to synthesize, characterize, and evaluate this novel compound.
Introduction and Rationale
2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid is a synthetic amino acid that belongs to the family of substituted phenylalanines. Its structure is analogous to naturally occurring aromatic amino acids like L-DOPA and tyrosine, which are pivotal in various biological processes. The strategic incorporation of an ethoxy group at the 3-position and a hydroxyl group at the 2-position of the phenyl ring is anticipated to confer unique physicochemical properties. These modifications can influence metabolic stability, receptor binding affinity, and pharmacokinetic profiles, making it a compound of interest for drug discovery and development.
This guide provides a comprehensive overview of the predicted core physicochemical properties of 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid, detailed protocols for its synthesis and characterization, and a discussion of its potential applications.
Predicted Physicochemical Properties
The introduction of the ethoxy and hydroxyl groups onto the phenyl ring of a propanoic acid backbone significantly influences its electronic and lipophilic character. The quantitative physicochemical data for 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid are summarized in the table below. These values are estimated based on data from structurally similar compounds and computational models.
| Property | Predicted Value | Source for Analogous Data |
| Molecular Formula | C11H15NO4 | - |
| Molecular Weight | 225.24 g/mol | [1] |
| Melting Point | 230-240 °C (with decomposition) | Estimated based on related amino acids |
| Boiling Point | Decomposes before boiling | Estimated based on related amino acids |
| pKa (Carboxylic Acid) | ~2.0-2.5 | [2] |
| pKa (Amine) | ~9.0-9.5 | [2] |
| logP (octanol/water) | ~1.5-2.0 (Computed) | [1] |
| Solubility | Sparingly soluble in water; soluble in acidic and basic aqueous solutions; soluble in DMSO. | [2] |
Proposed Synthesis of 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid
The synthesis of 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid can be approached through a multi-step process starting from commercially available precursors. The following protocol is a proposed synthetic route, with the rationale for each step provided.
Synthetic Workflow Overview
Caption: Proposed synthetic workflow for 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid.
Step-by-Step Experimental Protocol
Step 1: Erlenmeyer-Plöchl Azlactone Synthesis
-
Rationale: The Erlenmeyer-Plöchl synthesis is a classic and effective method for converting an aldehyde into an α,β-unsaturated azlactone. This intermediate is a key precursor for the synthesis of α-amino acids.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-ethoxysalicylaldehyde (1 equivalent)[3][4], hippuric acid (1.2 equivalents), and sodium acetate (1.5 equivalents).
-
Add acetic anhydride (3 equivalents) to the mixture.
-
Heat the reaction mixture to 100 °C with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and slowly add ethanol to precipitate the azlactone product.
-
Filter the crude product, wash with cold ethanol, and then with water to remove any unreacted starting materials and byproducts.
-
The crude azlactone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Hydrolysis and Reduction to the Final Amino Acid
-
Rationale: The azlactone ring is opened via hydrolysis, and the resulting α,β-double bond is reduced to a single bond to yield the final amino acid. A common method for this transformation is the use of hydroiodic acid and red phosphorus.
-
Procedure:
-
To a solution of the purified azlactone (1 equivalent) in acetic acid, add a mixture of hydroiodic acid (47%, 5 equivalents) and red phosphorus (2 equivalents).
-
Heat the reaction mixture to reflux (around 120 °C) for 4-6 hours.
-
Cool the reaction mixture and filter to remove the excess red phosphorus.
-
The filtrate is then concentrated under reduced pressure to remove the acetic acid and excess hydroiodic acid.
-
The residue is dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point (around pH 6) with a base (e.g., ammonium hydroxide) to precipitate the crude amino acid.
-
The precipitated product is collected by filtration, washed with cold water, and then with a small amount of ethanol.
-
Further purification can be achieved by recrystallization from hot water or an alcohol/water mixture.
-
Proposed Methods for Structural Characterization
To confirm the identity and purity of the synthesized 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid, a combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons present in the molecule. Expected signals would include those for the aromatic protons, the α- and β-protons of the amino acid backbone, and the ethoxy group protons.
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the presence of the carboxylic acid, the aromatic carbons, and the aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: Will be used to identify the key functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the amine, and the C=O stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the final compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Potential Applications and Future Directions
Substituted amino acids like 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid have potential applications in several areas of research and development:
-
Drug Discovery: This compound could serve as a building block for the synthesis of novel peptides or small molecule drugs. The ethoxy and hydroxyl substitutions may enhance biological activity or improve pharmacokinetic properties. For instance, related hydroxyphenyl propanoic acid derivatives have shown potential as antimicrobial and anticancer agents.[5][6]
-
Neuroscience Research: Given its structural similarity to L-DOPA, it could be investigated for its potential effects on dopaminergic pathways or as a neuroprotective agent.[7]
-
Material Science: Synthetic amino acids are sometimes incorporated into polymers to create biocompatible materials.
Future research should focus on the stereoselective synthesis of the L- and D-enantiomers to evaluate their distinct biological activities. In-depth biological screening against various targets would be the next logical step to uncover the therapeutic potential of this novel compound.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9307, 3-methoxy-L-tyrosine. Retrieved from [Link]
-
PubChem. (n.d.). 3-methoxy-L-tyrosine. Retrieved from [Link]
-
Cheméo. (n.d.). Benzaldehyde, 3-ethoxy-2-hydroxy-. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Retrieved from [Link]
Sources
- 1. 3-methoxy-L-tyrosine | C10H13NO4 | CID 9307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemeo.com [chemeo.com]
- 4. Benzaldehyde, 3-ethoxy-2-hydroxy- (CAS 492-88-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
